Biotin-PEG7-Azide

Description

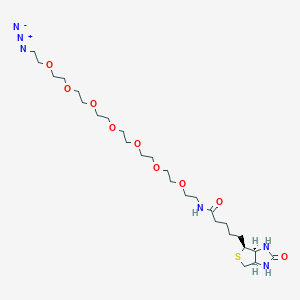

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMFFURCOFOFGG-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Biotin-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Azide is a trifunctional, bioorthogonal labeling reagent meticulously designed for the precise and efficient biotinylation of target molecules in complex biological systems. Its structure combines a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a versatile azide chemical handle. This combination enables robust covalent conjugation to alkyne-modified biomolecules via "click chemistry," facilitating their subsequent detection, purification, or isolation. This guide provides a detailed examination of the molecule's mechanism of action, its physicochemical properties, and its application in modern biological research.

Molecular Components and Their Functions

The utility of this compound stems from the distinct roles of its three core components. The mechanism of action is not pharmacological but rather a chemical ligation process, where each part of the molecule plays a crucial role in a multi-step workflow.

-

Biotin Moiety: This serves as the ultimate biological "hook." Biotin (Vitamin B7) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[1] This near-irreversible binding is exploited for affinity-based applications after the molecule has been conjugated to its target.

-

PEG7 Linker: The heptaethylene glycol spacer is a discrete PEG (dPEG®) linker, 27 atoms in length (approximately 30.7 Å).[2][3] This linker provides several critical advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the entire reagent and the resulting conjugate, preventing aggregation and precipitation of labeled biomolecules.[2][3]

-

Reduced Steric Hindrance: The long, flexible spacer physically separates the bulky biotin group from the target molecule. This minimizes interference with the target's biological activity and ensures efficient access for streptavidin binding.

-

Defined Length: Unlike traditional polydisperse PEGs, this discrete linker has a single, defined molecular weight, which simplifies the analysis of conjugated products.

-

-

Azide Group (N₃): This is the bioorthogonal reactive "handle." The azide functional group is exceptionally stable in biological environments and does not react with native functional groups found in proteins, nucleic acids, or lipids. Its specific reactivity is reserved for complementary alkyne groups through highly efficient click chemistry reactions.

Figure 1: Functional components of the this compound molecule.

Core Mechanism of Action: Bioorthogonal Ligation

The primary mechanism of action for this compound is its participation in bioorthogonal cycloaddition reactions, commonly known as "click chemistry." These reactions are highly specific, efficient, and occur under mild, aqueous conditions, making them ideal for use in living systems without perturbing native biological processes. The azide group can react with an alkyne-modified target molecule via two main pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry. It involves the reaction of the terminal azide on the this compound reagent with a terminal alkyne on a target molecule. This reaction is accelerated by a copper(I) catalyst by a factor of up to 10⁸ compared to the uncatalyzed version. The result is a stable, covalent 1,4-disubstituted triazole ring that links the biotin tag to the target.

Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in live-cell imaging, the SPAAC pathway is employed. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that has been pre-installed onto the target molecule. The high ring strain of the cyclooctyne provides the driving force for a rapid cycloaddition with the azide group, forming a stable triazole linkage.

Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Quantitative Data

The efficiency of the this compound system relies on the kinetics of both the click reaction and the subsequent biotin-streptavidin interaction.

| Parameter | Value | Significance | Reference |

| Biotin-Streptavidin Affinity | |||

| Dissociation Constant (Kd) | ~1 x 10-14 M | Represents one of the strongest non-covalent interactions known, ensuring stable and robust capture of the biotinylated target. | |

| Click Reaction Kinetics | |||

| CuAAC Rate Acceleration | Up to 108-fold | The copper catalyst dramatically increases the reaction rate over the uncatalyzed Huisgen cycloaddition, enabling rapid labeling. | |

| SPAAC Second-Order Rate Constant (k₂) | 0.1 - 1.0 M-1s-1 | This range (typical for DBCO-azide reactions) is fast enough for efficient labeling in biological systems without a catalyst. | |

| Physicochemical Properties | |||

| Molecular Weight | 620.32 - 620.76 g/mol | A single, discrete molecular weight simplifies mass spectrometry analysis of conjugates. | |

| PEG7 Spacer Length | ~30.7 Å (27 atoms) | Provides significant distance to minimize steric hindrance between the target and streptavidin. | |

| Solubility | Methylene chloride, DMAC, DMSO | Soluble in common organic solvents for stock preparation. The PEG linker imparts aqueous solubility to the final conjugate. |

Experimental Workflow and Protocols

The general workflow for using this compound involves two main stages: labeling the target molecule with an alkyne and then performing the click chemistry reaction to attach the biotin tag.

Figure 4: General experimental workflow for biotinylation using this compound.

Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein in Solution

This protocol provides a general method for labeling a protein that has been modified to contain a terminal alkyne.

1. Materials and Reagents:

-

Alkyne-modified protein solution (in a compatible buffer, e.g., PBS, pH 7.4)

-

This compound

-

Catalyst Stock Solutions:

-

Copper(II) Sulfate (CuSO₄): 20 mM in dH₂O

-

THPTA (copper ligand): 50 mM in dH₂O

-

Sodium Ascorbate: 100 mM in dH₂O (must be prepared fresh)

-

-

DMSO for dissolving the azide reagent

-

Buffer for reaction (e.g., PBS)

2. Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare a fresh solution of 100 mM Sodium Ascorbate in dH₂O.

-

-

Set up the Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in your reaction buffer.

-

Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of azide over the protein's alkyne groups is recommended.

-

Optional: Add aminoguanidine to a final concentration of 5 mM to scavenge reactive oxygen species and protect the protein.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is optimal. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

-

Let this mixture stand for 1-2 minutes to allow the copper to complex with the ligand.

-

-

Initiate the Click Reaction:

-

Add the catalyst premix to the protein/azide solution. The final concentration of CuSO₄ should be between 50 and 250 µM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM. Gently mix.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. Protect from light. Reaction time may require optimization depending on the protein and reagent concentrations.

-

-

Purification:

-

Remove the excess biotin reagent and copper catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis, or buffer exchange appropriate for the labeled protein.

-

-

Downstream Application:

-

The purified, biotinylated protein is now ready for downstream applications, such as affinity purification with streptavidin-agarose beads, detection via Western blot with streptavidin-HRP, or use in ELISA plate assays.

-

References

Biotin-PEG7-Azide chemical structure and properties

For researchers, scientists, and drug development professionals, Biotin-PEG7-Azide has emerged as a critical tool in the field of bioconjugation and chemical biology. This technical guide provides a comprehensive overview of its chemical structure, properties, and core applications, supplemented with detailed experimental protocols and workflow visualizations.

Core Properties and Specifications

This compound is a heterobifunctional linker molecule that incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for covalent ligation via "click chemistry".

The central feature of this reagent is its discrete PEG linker (dPEG®), which consists of exactly seven ethylene glycol units. This defined length provides precise control over the spatial distance between biotin and the target molecule, a critical factor in optimizing molecular interactions and minimizing steric hindrance. The PEG spacer also imparts significant water solubility to the molecule and its conjugates, mitigating the aggregation issues often associated with hydrophobic biotin labels.[1][2][3][4]

A summary of its key quantitative properties is provided below.

| Property | Value | Citations |

| Chemical Formula | C₂₆H₄₈N₆O₉S | [5] |

| Molecular Weight | ~620.76 g/mol | |

| CAS Number | 1334172-75-6 | |

| Purity | Typically >95% | |

| Appearance | Solid or viscous liquid | |

| Solubility | Soluble in DMSO, DMAC, Methylene Chloride; Water-soluble | |

| Spacer Arm Length | 27 atoms (30.7 Å) | |

| Storage Conditions | Store at -20°C, desiccated. Protect from moisture. Allow to warm to room temperature before opening to prevent condensation. |

Chemical Structure and Functional Groups

The structure of this compound is designed for specific, sequential reactions. The azide (N₃) group serves as a chemical handle for bioorthogonal ligation, while the biotin serves as a powerful affinity tag.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG7-Azide, a heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostic applications. The document outlines a detailed synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is a valuable chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the versatile reactivity of an azide group for "click chemistry" applications.[1] The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances the water solubility of the molecule and provides a flexible linker arm to minimize steric hindrance.[] This guide details a rational and efficient multi-step synthesis to obtain high-purity this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a four-step process, starting from heptaethylene glycol. The overall strategy involves the selective functionalization of the terminal hydroxyl groups of the PEG chain.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Azido-PEG7-Alcohol

This step involves the mono-azidation of heptaethylene glycol. The hydroxyl group is first converted to a good leaving group (mesylate), which is then displaced by an azide nucleophile.[3]

Experimental Workflow

Caption: Workflow for the synthesis of Azido-PEG7-Alcohol.

Table 1: Reaction Parameters for the Synthesis of Azido-PEG7-Alcohol

| Parameter | Value |

| Reactants | |

| Heptaethylene Glycol | 1.0 eq |

| Mesyl Chloride (MsCl) | 1.1 eq |

| Triethylamine (Et3N) | 1.5 eq |

| Sodium Azide (NaN3) | 3.0 eq |

| Solvents | Dichloromethane (DCM) for mesylation, DMF for azidation |

| Reaction Temperature | 0°C to room temperature for mesylation, Reflux for azidation |

| Reaction Time | 4-6 hours for mesylation, 12-16 hours for azidation |

| Purification Method | Silica gel column chromatography (Eluent: Ethyl Acetate/Hexane gradient) |

| Expected Yield | 60-70% |

Step 2: Activation of Azido-PEG7-Alcohol

The terminal hydroxyl group of Azido-PEG7-Alcohol is activated by converting it to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.[4]

Table 2: Reaction Parameters for the Synthesis of Azido-PEG7-Mesylate

| Parameter | Value |

| Reactants | |

| Azido-PEG7-Alcohol | 1.0 eq |

| Mesyl Chloride (MsCl) | 1.2 eq |

| Triethylamine (Et3N) | 1.5 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Purification Method | The crude product is typically used in the next step without further purification after aqueous work-up. |

| Expected Yield | >95% (crude) |

Step 3: Synthesis of Azido-PEG7-Amine

The mesylate group is displaced by ammonia to introduce the primary amine.[5]

Table 3: Reaction Parameters for the Synthesis of Azido-PEG7-Amine

| Parameter | Value |

| Reactants | |

| Azido-PEG7-Mesylate | 1.0 eq |

| Ammonium Hydroxide (28-30%) | Large excess |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Extraction and solvent evaporation. Further purification by column chromatography if necessary. |

| Expected Yield | 80-90% |

Step 4: Synthesis of this compound

The final step is the coupling of the primary amine of Azido-PEG7-Amine with the N-hydroxysuccinimide (NHS) ester of biotin.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Table 4: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Azido-PEG7-Amine | 1.0 eq |

| Biotin-NHS Ester | 1.1 eq |

| Triethylamine (Et3N) | 2.0 eq |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature |

| Reaction Time | 4-12 hours |

| Purification Method | Preparative High-Performance Liquid Chromatography (HPLC) or Silica gel column chromatography |

| Expected Yield | 70-85% |

Purification and Characterization

Thorough purification and characterization are crucial to ensure the quality and purity of the final product and its intermediates.

Purification

Purification Workflow

Caption: General purification and analysis workflow.

-

Column Chromatography: Silica gel chromatography is effective for the purification of the neutral intermediates Azido-PEG7-Alcohol. A gradient elution system, typically with ethyl acetate and hexanes, is employed.

-

Preparative HPLC: For the final this compound product, reversed-phase preparative HPLC is the preferred method to achieve high purity (>95%). A water/acetonitrile gradient with a modifier like trifluoroacetic acid (TFA) is commonly used.

Characterization

The identity and purity of the synthesized compounds should be confirmed at each step using a combination of analytical techniques.

Table 5: Characterization Data

| Compound | Technique | Expected Observations |

| Azido-PEG7-Alcohol | ¹H NMR | Appearance of a triplet around 3.4 ppm corresponding to the methylene protons adjacent to the azide group. |

| MS (ESI) | Peak corresponding to the calculated molecular weight. | |

| Azido-PEG7-Amine | ¹H NMR | Shift of the terminal methylene proton signals. |

| MS (ESI) | Peak corresponding to the calculated molecular weight. | |

| This compound | ¹H NMR | Appearance of characteristic signals for the biotin moiety in addition to the PEG and azide-adjacent proton signals. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. | |

| MS (ESI/HRMS) | Accurate mass measurement confirming the elemental composition. | |

| Analytical HPLC | A single major peak indicating high purity. |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols and employing the described purification and characterization methods, researchers can reliably produce this important bifunctional linker for their specific applications in drug development and biotechnology. The provided quantitative data and visual workflows are intended to facilitate the successful implementation of this synthetic strategy in a laboratory setting.

References

- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution: A Technical Guide to Biotin-PEG7-Azide Solubility

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Biotin-PEG7-Azide, a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. Understanding the solubility of this linker is paramount for its effective application in "click chemistry," labeling, and targeted drug delivery systems.

Executive Summary

This compound is a heterobifunctional linker that combines the high-affinity binding of biotin for streptavidin and avidin with a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. The PEG7 linker significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin moiety, a crucial feature for biological applications. While precise quantitative solubility data for this compound is not extensively published, this guide consolidates available data for structurally related compounds and provides a comprehensive overview of its expected solubility in both aqueous and organic media. Furthermore, detailed experimental protocols are provided to enable researchers to determine solubility in their specific buffer systems and to utilize the reagent in common bioconjugation workflows.

Physicochemical Properties and Solubility Profile

The solubility of this compound is governed by the interplay of its three key components:

-

Biotin: A vitamin with limited solubility in aqueous solutions at neutral pH.

-

PEG7 Linker: A hydrophilic chain of seven polyethylene glycol units that confers water-soluble characteristics to the entire molecule.[1] Generally, longer PEG chains lead to increased water solubility.[2]

-

Azide Group: A reactive moiety for "click chemistry" that has a minimal impact on the overall solubility.

Based on these components, this compound is expected to exhibit good solubility in a range of solvents. Product information for a discrete PEG (dPEG®) version of this compound describes it as being "water-soluble".[1][3]

Quantitative Solubility Data

Table 1: Solubility of Related Biotin-PEG-Azide Compounds in Aqueous Solutions

| Compound | Solvent | Solubility | pH | Reference |

| Biotin-PEG3-Azide | Water | 44.45 mg/mL | Not Specified | [4] |

| Biotin-azide (no PEG) | 1:1 DMSO:PBS | ~0.5 mg/mL | 7.2 |

Table 2: Solubility of Related Biotin-PEG-Azide Compounds in Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL | |

| Biotin-dPEG®7-azide | Methylene chloride, DMAC, DMSO | Soluble (quantitative data not provided) | |

| Biotin-azide (no PEG) | DMSO | ~5 mg/mL | |

| General Biotin-PEG Linkers | Chloroform, Methylene chloride, DMF, DMSO | Generally Soluble |

Note: The solubility of biotinylated compounds can be influenced by factors such as temperature, pH, and the presence of salts. It is always recommended to perform pilot solubility tests in the specific buffer system of your experiment.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or HPLC

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully transfer a known volume of the supernatant to a new tube, being cautious not to disturb the pellet.

-

Determine the concentration of the dissolved this compound using a suitable analytical method. For organic solvents, this can often be done by evaporating the solvent and weighing the residue. For aqueous solutions, a colorimetric assay (if available for biotin) or HPLC with a standard curve can be used.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or Molarity based on the quantified concentration and the volume of the supernatant analyzed.

-

Protocol for Biotinylation of an Alkyne-Modified Protein via Click Chemistry

This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

DMSO (for dissolving this compound)

Methodology:

-

Prepare a Stock Solution of this compound:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (to a final concentration of 1-10 µM)

-

This compound stock solution (to a final concentration of 100-500 µM)

-

CuSO₄ stock solution (to a final concentration of 1 mM)

-

THPTA stock solution (to a final concentration of 5 mM)

-

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove excess unreacted this compound and other reaction components by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Workflow for CuAAC Click Chemistry using this compound.

References

An In-depth Technical Guide to the Role of the PEG7 Linker in Biotin-Azide Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of biotin-azide reagents featuring a seven-unit polyethylene glycol (PEG) spacer, commonly referred to as PEG7. It details the critical role this specific linker plays in enhancing the utility of biotin-azide conjugates in various biochemical and therapeutic applications, including bioconjugation, targeted drug delivery, and advanced diagnostic assays.[]

Introduction: Biotin-Azide Reagents and Click Chemistry

Biotin-azide reagents are indispensable tools in modern molecular biology and drug development. They consist of three key components:

-

A biotin moiety, which exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins.[2]

-

An azide functional group, which serves as a reactive handle for "click chemistry."[3]

-

A linker or spacer arm that connects the biotin and the azide.

The azide group enables the reagent to be covalently attached to molecules containing an alkyne group through a highly efficient and bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is prized for its high specificity, quantitative yield, and compatibility with biological systems. The incorporation of the PEG7 linker significantly enhances the performance of these reagents.

The Pivotal Role of the PEG7 Linker

The polyethylene glycol (PEG) chain is a hydrophilic, flexible, and biocompatible polymer. A PEG7 linker consists of seven repeating ethylene glycol units. Its inclusion in biotin-azide reagents addresses several key challenges in bioconjugation.

A primary advantage of the PEG7 linker is the significant increase in the hydrophilicity of the entire reagent. Many biomolecules, particularly those with hydrophobic domains, have poor solubility in aqueous buffers, which can lead to aggregation and precipitation upon modification. The PEG7 spacer imparts water solubility to the biotinylated molecule, mitigating these issues and ensuring that conjugates remain in solution for subsequent experiments.

Steric hindrance can prevent the large, tetrameric streptavidin protein from accessing a biotin tag that is too close to the surface of a target biomolecule. The long and flexible nature of the PEG7 spacer arm physically separates the biotin from the conjugated molecule, minimizing this steric hindrance. This increased accessibility ensures more efficient and reliable binding to streptavidin or avidin, which is crucial for detection, purification, and immobilization assays.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The PEG7 linker helps to shield the conjugate from recognition by the immune system, a valuable property in the development of in-vivo diagnostics and therapeutics.

Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, reagents with a discrete PEG7 linker (dPEG®) have a single, defined molecular weight. This uniformity ensures batch-to-batch consistency and simplifies the analysis of the resulting conjugates, as it yields predictable and clearly identifiable products.

// Central Node main [label="Biotin-PEG7-Azide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Attribute Nodes solubility [label="Enhanced\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; steric [label="Reduced Steric\nHindrance", fillcolor="#FBBC05", fontcolor="#202124"]; biocompatibility [label="Improved\nBiocompatibility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; consistency [label="Defined Length &\nConsistency", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges from Main to Attributes main -> solubility [label=" Hydrophilic Chain"]; main -> steric [label=" Flexible Spacer"]; main -> biocompatibility [label=" Non-Immunogenic"]; main -> consistency [label=" Discrete PEG"]; }

Caption: Key advantages conferred by the PEG7 linker in biotin-azide reagents.

Quantitative Data and Physicochemical Properties

The selection of a linker is a critical parameter in experimental design. The properties of the PEG7 linker provide a balance of length and hydrophilicity suitable for a wide range of applications.

| Property | Value (this compound) | Significance | Reference |

| Molecular Weight | ~620.32 g/mol | Ensures uniformity and predictable conjugate analysis. | |

| Spacer Arm Length | ~30.7 Å (27 atoms) | Provides sufficient distance to overcome steric hindrance for streptavidin binding. | |

| Solubility | Soluble in Water, DMSO, DMF | High aqueous solubility prevents aggregation of labeled biomolecules. | |

| Purity | Typically >98% | High purity is essential for reliable and reproducible experimental results. |

Experimental Protocols

The primary application for biotin-azide reagents is the biotinylation of alkyne-modified molecules via click chemistry.

This protocol provides a general workflow for labeling an alkyne-modified biomolecule (e.g., a protein or DNA) with this compound. Note: Optimization is often required for specific applications.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Copper Ligand (e.g., TBTA)

-

Reaction Buffer (e.g., PBS or Triethylammonium acetate buffer, pH 7.0)

-

Solvents (e.g., DMSO, water)

Methodology:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), Sodium Ascorbate (e.g., 300 mM in water, freshly prepared), and TBTA ligand (e.g., 100 mM in DMSO).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. A 5- to 20-fold molar excess of the biotin-azide reagent is typically used.

-

Add the copper ligand (TBTA) to the mixture and vortex briefly.

-

Add the CuSO₄ solution and vortex.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can be performed with gentle shaking or end-over-end rotation.

-

-

Purification:

-

Remove excess, unreacted biotin-azide reagent and catalyst components.

-

For proteins, this is typically achieved using size-exclusion chromatography (desalting column).

-

For DNA/oligonucleotides, precipitation with ethanol or acetone is a common method.

-

-

Analysis:

-

Confirm successful biotinylation using methods such as SDS-PAGE followed by streptavidin-HRP blotting, mass spectrometry, or fluorescence-based assays if a fluorescent streptavidin conjugate is used.

-

// Nodes A [label="1. Prepare Reagents\n(Alkyne-Biomolecule, this compound,\nCuSO4, Ligand, Reductant)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Mix Biomolecule\nand Biotin-Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Catalyst Components\n(Ligand, CuSO4, Ascorbate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Incubate\n(1-4h at RT or O/N at 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Purify Conjugate\n(e.g., Size Exclusion\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Downstream Application\n(Pull-down, Imaging, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: A typical experimental workflow for labeling biomolecules.

Applications in Research and Development

The unique properties conferred by the PEG7 linker make this compound a versatile tool for numerous applications:

-

Proteomics: Used for affinity purification (pull-down assays) of protein complexes for identification by mass spectrometry.

-

Cell Biology: Enables the visualization and tracking of biomolecules in live or fixed cells using fluorescently labeled streptavidin.

-

Drug Delivery: The PEG linker enhances the pharmacokinetic properties of biotinylated drugs or nanoparticles, improving their circulation time and reducing clearance.

-

Diagnostics: Serves as a core component in the development of sensitive diagnostic assays, such as ELISA and lateral flow tests.

-

PROTACs: Biotin-PEG-azide linkers are also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker connects a target protein ligand to an E3 ligase ligand.

Conclusion

The PEG7 linker is a critical design element in modern biotin-azide reagents. It is not merely a passive spacer but an active contributor to the reagent's functionality. By significantly improving water solubility, reducing steric hindrance, and enhancing biocompatibility, the PEG7 linker enables researchers to perform more efficient, reliable, and reproducible bioconjugation experiments. Its defined, discrete length further ensures consistency, making it an optimal choice for a wide array of applications, from fundamental research to the development of next-generation therapeutics and diagnostics.

References

Biotin-PEG7-Azide: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, significant advantages, and practical applications of Biotin-PEG7-Azide, a versatile reagent in modern bioconjugation and chemical biology. Designed for researchers, scientists, and drug development professionals, this document provides a detailed overview of its chemical properties, experimental protocols, and key applications, facilitating its effective integration into research and development workflows.

Core Features and Chemical Properties

This compound is a trifunctional molecule composed of a biotin moiety, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure imparts a range of desirable characteristics for the specific and efficient labeling and detection of biomolecules.

The biotin component provides a high-affinity binding handle for streptavidin and its analogues, enabling robust detection and purification. The PEG7 spacer, a flexible and hydrophilic chain, enhances the water solubility of the molecule and its conjugates, mitigating issues of aggregation and precipitation often encountered with hydrophobic biotinylated molecules.[1][2][3] Furthermore, the PEG spacer minimizes steric hindrance, allowing for efficient interaction between the biotin group and streptavidin.[1] The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments with high efficiency and specificity.[]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various technical data sheets.

| Property | Value | Reference |

| Molecular Weight | 620.76 g/mol | |

| Chemical Formula | C₂₆H₄₈N₆O₉S | |

| Purity | >95% | |

| Spacer Arm Length | 27 atoms, 30.7 Å | |

| CAS Number | 1334172-75-6 | |

| Solubility | Soluble in water, DMSO, DMF | |

| Appearance | White to off-white solid or viscous liquid | |

| Storage | -20°C, desiccated |

Key Advantages in Bioconjugation

The unique molecular architecture of this compound offers several distinct advantages for researchers in drug development and molecular biology:

-

Enhanced Water Solubility: The hydrophilic PEG7 spacer significantly improves the aqueous solubility of both the reagent and the resulting biotinylated molecules, preventing aggregation and improving reaction efficiency in biological buffers.

-

Reduced Steric Hindrance: The extended PEG spacer arm physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.

-

Bioorthogonal Reactivity: The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via click chemistry, even in complex biological mixtures, without cross-reactivity with other functional groups found in proteins and other biomolecules.

-

Versatility in "Click" Chemistry: this compound is compatible with both major types of azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction with terminal alkynes.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that reacts with strained cyclooctynes (e.g., DBCO, BCN), ideal for applications in living cells where copper toxicity is a concern.

-

-

Precise Spacer Length: The defined length of the discrete PEG (dPEG®) spacer allows for precise control over the distance between the biotin and the target molecule, which can be critical for optimizing interactions in assays and molecular constructs.

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation applications. Optimization may be required for specific experimental systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Biotinylation

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The molar ratio of biotin-azide to protein will need to be optimized, but a 10- to 50-fold molar excess of the biotin reagent is a common starting point.

-

Prepare the Catalyst Premix: In a separate tube, premix the copper(II) sulfate and the chelating ligand. A 1:5 molar ratio of copper to ligand is often used to protect the protein from oxidative damage.

-

Initiate the Reaction: Add the copper/ligand premix to the protein/azide mixture.

-

Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.

-

Purification: Remove the excess unreacted this compound and copper catalyst by a desalting column, spin filtration, or dialysis.

-

Verification: Confirm the biotinylation of the target protein by methods such as SDS-PAGE followed by Western blot using streptavidin-HRP or by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol describes the labeling of a biomolecule containing a strained alkyne (e.g., DBCO) on the surface of live cells.

Materials:

-

Live cells with surface-expressed DBCO-modified biomolecules

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a biocompatible solvent such as DMSO to create a stock solution. Further dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 10-100 µM).

-

Cell Treatment: Remove the existing culture medium from the cells and add the medium containing this compound.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours. The optimal incubation time should be determined empirically.

-

Washing: Gently wash the cells two to three times with PBS to remove any unreacted this compound.

-

Analysis: The biotin-labeled cells can now be analyzed by various methods, such as flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate, or the labeled proteins can be isolated for further analysis.

Pull-Down Assay Protocol for Identifying Protein Interactions

This protocol outlines the steps for using a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared using one of the methods above)

-

Cell lysate containing potential prey proteins

-

Streptavidin-coated magnetic or agarose beads

-

Wash buffer (e.g., PBS with a mild detergent like Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a high concentration of free biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with the wash buffer to remove any preservatives.

-

Bait Immobilization: Incubate the washed beads with the biotinylated bait protein to allow for the high-affinity biotin-streptavidin interaction. Typically, this is done for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads with the immobilized bait protein to remove any unbound bait.

-

Prey Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Washing: Wash the beads extensively with the wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting or mass spectrometry, a common method is to resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Analysis: Analyze the eluted proteins to identify the interacting prey molecules.

Visualizing Workflows and Molecular Structures

To further clarify the application and structure of this compound, the following diagrams are provided.

References

- 1. glpbio.com [glpbio.com]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-PEG7-Azide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG7-Azide, a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document details its chemical properties, core applications, and provides exemplary experimental protocols and conceptual diagrams to facilitate its use in the laboratory.

Core Compound Data

This compound is a chemical tool that combines a biotin moiety for high-affinity binding to streptavidin and avidin, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."

| Property | Value | References |

| CAS Number | 1334172-75-6 | [1][2][3] |

| Molecular Weight | ~620.76 g/mol | [1][4] |

| Molecular Formula | C₂₆H₄₈N₆O₉S | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, Methylene Chloride |

Key Applications

This compound is primarily utilized in three major areas: Click Chemistry, Proteolysis-Targeting Chimera (PROTAC) synthesis, and Biotinylation for detection and purification.

Click Chemistry

The terminal azide group on this compound allows it to readily participate in click chemistry reactions, a class of rapid, specific, and high-yield chemical ligations. This makes it an ideal reagent for labeling biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

Two main types of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a copper catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), SPAAC can be used. This reaction employs a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without the need for a metal catalyst.

PROTAC Synthesis

This compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG7 linker provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.

Biotinylation of Biomolecules

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, nucleic acid, or carbohydrate. The resulting biotin-tagged molecule can then be detected, purified, or immobilized using the high-affinity interaction between biotin and streptavidin (or avidin). The hydrophilic PEG7 spacer improves the water solubility of the conjugate and minimizes aggregation, which can be an issue with hydrophobic biotin tags. This is particularly advantageous when labeling proteins for pull-down assays, affinity purification, or ELISA-based detection.

Experimental Protocols and Methodologies

The following are generalized protocols that serve as a starting point. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific application.

Protocol 1: Biotinylation of an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a protein that has been modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

DMSO for stock solutions

Methodology:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of Sodium Ascorbate in water (must be made fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Prepare a "Click-it" Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio and vortex to mix.

-

Set up the Reaction:

-

In a reaction tube, add the alkyne-modified protein to a final concentration of 10-50 µM.

-

Add this compound to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

-

Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.

-

Initiate the reaction by adding the fresh Sodium Ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Remove excess unreacted biotin-azide and copper catalyst using a desalting column, dialysis, or SDS-PAGE.

-

Verification: The success of the biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate.

Protocol 2: General Workflow for PROTAC Synthesis

This compound can be used as a building block in a multi-step solid-phase or solution-phase synthesis of a PROTAC. A common strategy involves reacting the azide with an alkyne-functionalized E3 ligase ligand, followed by deprotection and coupling to a ligand for the protein of interest.

The synthesis of PROTACs is complex and highly specific to the ligands being used. A generalized solid-phase synthesis approach is described in the literature, where an azide intermediate with a linker is prepared on a resin, followed by reaction with an alkyne-containing ligand to form a triazole, or reduction of the azide to an amine for amide bond formation.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

Caption: Mechanism of Action for a PROTAC molecule.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] This powerful, copper-free click chemistry reaction has revolutionized fields ranging from chemical biology and drug development to materials science.[1][] At its core, SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH.[1]

Biotin-PEG7-Azide is a versatile reagent designed for use in SPAAC reactions. It incorporates a biotin moiety for detection or affinity purification, an azide group for reaction with a cyclooctyne, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker, specifically a discrete PEG7 chain, enhances the water solubility of the molecule, reduces aggregation of biotinylated biomolecules, and minimizes steric hindrance during binding to avidin or streptavidin. This application note provides detailed protocols and quantitative data for the effective use of this compound in SPAAC-mediated bioconjugation.

Principle of SPAAC

The SPAAC reaction is a bioorthogonal ligation that does not require a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The key to this reaction is the use of a cyclooctyne, a cyclic alkyne with significant ring strain. This inherent strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction to proceed spontaneously under mild, physiological conditions. The azide and cyclooctyne functional groups are largely unreactive with biological molecules such as proteins, nucleic acids, and lipids, ensuring high selectivity and specificity of the ligation.

This compound serves as the azide-containing component in the SPAAC reaction. It can be conjugated to a cyclooctyne-modified molecule of interest, such as a protein, antibody, or nucleic acid. The resulting biotinylated molecule can then be used in a variety of downstream applications, including:

-

Affinity Purification: Isolation of biotinylated molecules using streptavidin- or avidin-coated resins.

-

Detection and Visualization: Detection of biotinylated targets using streptavidin-conjugated enzymes (e.g., HRP) or fluorophores.

-

Immunoassays: Development of plate-based assays like ELISA.

-

Drug Delivery: Construction of targeted drug delivery systems.

-

Proteomics and Glycomics: Enrichment and identification of specific classes of proteins or glycans.

Data Presentation: Quantitative Parameters for SPAAC Reactions

The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reactant concentrations, temperature, and the solvent system. The following table summarizes key quantitative data to aid in the design of experiments using this compound.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne (DBCO/DIBO) | 0.05 - 8.6 | High reactivity, commercially available. |

| Bicyclononyne (BCN) | ~0.01 | Good balance of stability and reactivity. |

| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine groups. |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The provided values are for comparison purposes.

Experimental Protocols

Protocol 1: General Protocol for Bioconjugation of a DBCO-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein functionalized with a dibenzocyclooctyne (DBCO) group with this compound.

Materials and Reagents:

-

DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solution of this compound: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution to achieve a final molar excess of 2- to 5-fold over the protein. The final DMSO concentration should be kept below 5% to minimize protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation. The optimal reaction time will depend on the specific reactants and their concentrations.

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Purification: Purify the resulting biotinylated protein conjugate to remove unreacted this compound using an appropriate chromatography method, such as size-exclusion chromatography.

Protocol 2: Labeling of Azide-Modified Glycans on Live Cells with a DBCO-Fluorophore

This protocol details the labeling of metabolically incorporated azide-functionalized sugars on the surface of live cells using a DBCO-conjugated fluorophore. A similar principle can be applied using a DBCO-biotin conjugate followed by detection with a fluorescently labeled streptavidin.

Materials and Reagents:

-

Cells cultured with an azide-containing sugar precursor (e.g., Ac₄ManNAz) for 48 hours.

-

DBCO-fluorophore (or DBCO-biotin)

-

DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

(Optional) Fluorescently labeled streptavidin if using DBCO-biotin.

Procedure:

-

Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Cell Preparation: Wash the cells twice with warm PBS to remove any residual azide-containing medium.

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Mandatory Visualizations

References

Application Notes and Protocols for Biotin-PEG7-Azide in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Azide is a versatile chemical probe that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group through "click" chemistry. This reagent is instrumental in affinity pull-down assays for the isolation and identification of interacting biomolecules, such as proteins. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient capture of target molecules. This document provides detailed application notes and protocols for the use of this compound in pull-down assays, aimed at researchers in academia and industry.

Principle of the Assay

The workflow of a pull-down assay using this compound involves a two-step process. First, a target molecule of interest, which has been metabolically, enzymatically, or chemically modified to contain an alkyne group, is reacted with this compound. This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively), commonly known as "click" chemistry, results in the stable and specific biotinylation of the target molecule. In the second step, the biotinylated molecule and its binding partners are captured from a complex biological sample (e.g., cell lysate) using streptavidin-coated beads. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted and identified, typically by mass spectrometry.

Applications

-

Target Identification: Identifying the cellular targets of small molecules or drugs that have been derivatized with an alkyne handle.

-

Protein-Protein Interaction Studies: Elucidating interaction partners of a specific protein that has been genetically encoded with an alkyne-containing unnatural amino acid.

-

Post-Translational Modification (PTM) Analysis: Enriching for proteins with specific PTMs that have been metabolically labeled with an alkyne-modified precursor.

Experimental Workflow

Below is a diagram illustrating the general workflow of a pull-down assay using this compound.

Caption: Workflow of a this compound pull-down assay.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC

This protocol is adapted for labeling proteins in a cell lysate that have been modified to contain an alkyne group.

Materials:

-

Cell lysate containing alkyne-modified protein

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO4) (stock solution in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (stock solution in water)

-

Sodium ascorbate (freshly prepared stock solution in water)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

Procedure:

-

Prepare Cell Lysate: Lyse cells expressing the alkyne-modified protein in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation.

-

Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:

-

Cell lysate (e.g., 1 mg of total protein)

-

This compound (final concentration of 50-100 µM)

-

THPTA (final concentration of 1 mM)

-

Copper(II) sulfate (final concentration of 1 mM)

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Quench Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.

-

Proceed to Pull-Down: The biotinylated lysate is now ready for the pull-down assay.

Protocol 2: Streptavidin Pull-Down of Biotinylated Proteins

Materials:

-

Biotinylated cell lysate from Protocol 1

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash Buffer 1 (e.g., PBS with 1% SDS)

-

Wash Buffer 2 (e.g., PBS with 0.1% SDS and 500 mM NaCl)

-

Wash Buffer 3 (e.g., PBS)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer containing biotin or by boiling in SDS-PAGE loading buffer)

Procedure:

-

Prepare Streptavidin Beads: Wash the required volume of streptavidin beads three times with PBS.

-

Incubate with Lysate: Add the biotinylated cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash Beads:

-

Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads three times with 1 mL of Wash Buffer 1.

-

Wash the beads twice with 1 mL of Wash Buffer 2.

-

Wash the beads three times with 1 mL of Wash Buffer 3.

-

-

Elute Proteins:

-

Resuspend the beads in 50 µL of Elution Buffer.

-

Boil the sample at 95°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analyze Eluted Proteins: The eluted proteins are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

Quantitative data from mass spectrometry analysis is crucial for identifying specific interaction partners. The following table presents example data from a pull-down experiment using a biotinylated probe, demonstrating the type of information that should be collected and analyzed.

Table 1: Representative Mass Spectrometry Data from a Biotin-PEG4-Hydrazide Pull-Down Assay [1]

| Gel Band | Protein ID (Swiss-Prot) | Protein Name | Mascot Score | Number of Matched Peptides | % Sequence Coverage |

| i | P01024 | Complement C4-A | 144 | 12 | 7 |

| ii | P01024 | Complement C4-A | 187 | 15 | 8 |

| iii | P01024 | Complement C4-A | 213 | 18 | 10 |

| iv | P01024 | Complement C4-A | 256 | 21 | 12 |

| v | P01024 | Complement C3 | 345 | 28 | 15 |

| v | P01024 | Complement C4-A | 289 | 23 | 13 |

| v | P00738 | Haptoglobin | 112 | 8 | 9 |

Note: This data is from a study using Biotin-PEG4-Hydrazide and serves as an example of data presentation. Results with this compound will vary depending on the experimental system.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in identifying a target protein of a small molecule inhibitor using this compound.

Caption: Target identification using this compound.

Conclusion

This compound is a powerful tool for the enrichment and identification of biomolecular interactions. The combination of "click" chemistry for specific biotinylation and the robust biotin-streptavidin affinity system allows for highly specific pull-down assays from complex biological mixtures. The protocols and data presentation guidelines provided in this document offer a comprehensive resource for researchers employing this technology in their studies. Careful optimization of reaction conditions and thorough data analysis are critical for successful outcomes.

References

Application Notes and Protocols for Biotin-PEG7-Azide in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Biotin-PEG7-Azide is a versatile chemical probe designed for the efficient identification of PPIs through proximity labeling and affinity purification. This molecule features a biotin moiety for strong binding to streptavidin, a terminal azide group for bio-orthogonal "click chemistry" reactions, and a hydrophilic polyethylene glycol (PEG7) spacer to enhance solubility and minimize steric hindrance.[1]

This document provides detailed application notes and protocols for utilizing this compound to capture and identify interacting proteins in a cellular context. The workflow is based on the introduction of an alkyne-bearing amino acid into a "bait" protein, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound to covalently attach the biotin tag to the bait and its proximal proteins. Subsequent affinity purification on streptavidin beads and analysis by mass spectrometry allows for the identification of the "prey" proteins that interact with the bait.

Principle of the Method

The experimental strategy involves two key stages: bio-orthogonal labeling and affinity purification. First, a non-canonical amino acid containing an alkyne group is metabolically incorporated into a "bait" protein of interest within living cells. This creates a unique chemical handle on the bait protein and its immediate interaction partners. Following cell lysis, the alkyne-modified proteins are covalently labeled with this compound via a highly specific and efficient CuAAC click reaction.[2] The resulting biotinylated protein complexes are then captured using streptavidin-coated beads, allowing for the separation of the bait and its interacting "prey" proteins from the rest of the cellular proteome. After stringent washing steps to remove non-specifically bound proteins, the enriched protein complexes are eluted and identified by mass spectrometry.

Key Features of this compound

-

Bio-orthogonal Reactivity: The azide group reacts specifically with alkyne groups via click chemistry, ensuring minimal off-target labeling of other biomolecules.[2]

-

Strong Affinity Tag: The biotin group provides a high-affinity handle for efficient capture and purification using streptavidin-based matrices.[3]

-

Enhanced Solubility: The hydrophilic PEG7 spacer improves the water solubility of the probe and reduces aggregation of labeled proteins.[1]

-

Reduced Steric Hindrance: The PEG linker provides sufficient distance between the biotin tag and the labeled protein, facilitating efficient binding to streptavidin.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a representative signaling pathway that can be investigated using this methodology.

Caption: A generalized experimental workflow for identifying protein-protein interactions using this compound.

Caption: A simplified representation of the mTOR signaling pathway, a common target for PPI studies.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Bait Protein with an Alkyne-Containing Amino Acid

This protocol describes the metabolic incorporation of an alkyne-containing amino acid, such as L-homopropargylglycine (HPG), into a "bait" protein of interest.

Materials:

-

Mammalian cells expressing the "bait" protein of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture mammalian cells expressing the bait protein to 70-80% confluency.

-

Wash the cells twice with warm PBS.

-

Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with HPG (25-50 µM).

-

Incubate the cells for 4-16 hours to allow for incorporation of HPG into newly synthesized proteins.

-

Wash the cells three times with ice-cold PBS to remove excess HPG.

-

Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the cleared lysate using a BCA assay.

Protocol 3: Click Chemistry Reaction with this compound

Materials:

-

Cleared cell lysate (from Protocol 2)

-

This compound (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO4) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (100 mM stock in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, combine the cleared lysate (containing 1-5 mg of protein) with the click chemistry reagents in the following order:

-

This compound to a final concentration of 100 µM.

-

THPTA to a final concentration of 1 mM.

-

Copper(II) sulfate to a final concentration of 1 mM.

-

Sodium ascorbate to a final concentration of 1 mM.

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 4: Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-coated magnetic beads

-

Wash buffer 1 (2% SDS in PBS)

-

Wash buffer 2 (1 M KCl)

-

Wash buffer 3 (0.1 M Na2CO3)

-

Wash buffer 4 (2 M urea in 10 mM Tris-HCl, pH 8.0)

-

Elution buffer (2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT)

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with RIPA buffer.

-

Add the equilibrated beads to the click chemistry reaction mixture from Protocol 3.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of biotinylated proteins.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Twice with Wash buffer 1.

-

Once with Wash buffer 2.

-

Once with Wash buffer 3.

-

Once with Wash buffer 4.

-

Three times with PBS.

-

-

To elute the bound proteins, add elution buffer to the beads and incubate at 95°C for 10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

Protocol 5: Sample Preparation for Mass Spectrometry

Procedure:

-

The eluted proteins can be further processed for mass spectrometry analysis using standard protocols such as in-solution or in-gel trypsin digestion.

-

Briefly, proteins are reduced with DTT, alkylated with iodoacetamide, and then digested with trypsin overnight.

-

The resulting peptides are desalted using C18 spin columns and analyzed by LC-MS/MS.

Data Presentation

The following tables present hypothetical quantitative data from a proximity labeling experiment using a bait protein involved in the mTOR signaling pathway.

Table 1: Experimental Parameters

| Parameter | Value |

| Cell Line | HEK293T |

| Bait Protein | mTOR (with alkyne tag) |

| Metabolic Labeling Reagent | L-homopropargylglycine (HPG) |

| HPG Concentration | 50 µM |

| Labeling Time | 16 hours |

| Click Reaction Time | 2 hours |

| Mass Spectrometry Platform | Orbitrap Fusion Lumos |

Table 2: Top Identified Interacting Proteins with mTOR Bait

| Prey Protein | Gene Name | Unique Peptides | Fold Change (Bait vs. Control) | p-value |

| Regulatory-associated protein of mTOR | RPTOR | 25 | 15.2 | < 0.001 |

| Mammalian lethal with SEC13 protein 8 | MLST8 | 18 | 12.5 | < 0.001 |

| Ras homolog, mTORC1 binding | RHEB | 12 | 8.9 | < 0.005 |

| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 15 | 7.3 | < 0.01 |

| Ribosomal protein S6 kinase B1 | RPS6KB1 | 21 | 6.8 | < 0.01 |

| Tuberous sclerosis 1 | TSC1 | 9 | 4.1 | < 0.05 |

| Tuberous sclerosis 2 | TSC2 | 11 | 3.5 | < 0.05 |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of biotinylated proteins | Inefficient metabolic labeling. | Optimize HPG concentration and incubation time. Ensure complete methionine depletion. |

| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure correct concentrations of all reagents. | |

| High background of non-specific proteins | Inadequate washing. | Increase the number and stringency of wash steps. Use fresh wash buffers. |

| Non-specific binding to beads. | Block beads with biotin before adding the lysate. | |

| Bait protein not identified by mass spectrometry | Inefficient elution. | Optimize elution buffer composition and incubation time/temperature. |

| Low abundance of bait protein. | Overexpress the bait protein. Increase the amount of starting material. |

Conclusion

This compound is a powerful and versatile tool for the identification of protein-protein interactions in a native cellular environment. The combination of bio-orthogonal click chemistry and high-affinity biotin-streptavidin purification provides a robust and specific method for enriching and identifying both stable and transient protein interactors. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers aiming to elucidate complex protein interaction networks and signaling pathways.

References

Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG7-Azide

For Researchers, Scientists, and Drug Development Professionals